molecular formula C6H12CuN2O5-2 B13366263 Bis(DL-alaninato-N,O)-Copper, monohydrate

Bis(DL-alaninato-N,O)-Copper, monohydrate

Cat. No.: B13366263
M. Wt: 255.72 g/mol
InChI Key: QIBOMLNJELXGHO-UHFFFAOYSA-L
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Description

Bis(DL-alaninato-N,O)-Copper, monohydrate is a coordination compound where copper is complexed with DL-alanine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(DL-alaninato-N,O)-Copper, monohydrate typically involves the reaction of copper salts with DL-alanine in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper coordination of the ligands to the copper ion. The resulting complex is then crystallized to obtain the monohydrate form.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis(DL-alaninato-N,O)-Copper, monohydrate can undergo various chemical reactions, including:

    Oxidation and Reduction: The copper center can participate in redox reactions, potentially altering its oxidation state.

    Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Substitution reactions may involve other amino acids or ligands in aqueous or organic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while substitution reactions may yield new coordination compounds with different ligands.

Scientific Research Applications

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloproteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism by which Bis(DL-alaninato-N,O)-Copper, monohydrate exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, coordinate with biological molecules, and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(glycinato)copper(II): Similar coordination compound with glycine ligands.

    Bis(serinato)copper(II): Coordination compound with serine ligands.

    Bis(aspartato)copper(II): Coordination compound with aspartic acid ligands.

Properties

Molecular Formula

C6H12CuN2O5-2

Molecular Weight

255.72 g/mol

IUPAC Name

copper;2-azanidylpropanoate;hydrate

InChI

InChI=1S/2C3H6NO2.Cu.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q2*-1;+2;/p-2

InChI Key

QIBOMLNJELXGHO-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)[O-])[NH-].CC(C(=O)[O-])[NH-].O.[Cu+2]

Origin of Product

United States

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